preoptic regulatory factor 2
Description
Historical Discovery and Initial Characterization of Preoptic Regulatory Factor 2
The journey to understanding this compound began in 1990 when it was first identified in the central nervous system of rats. nih.goveneuro.orgnih.gov Initial studies focused on its expression in the preoptic area of the hypothalamus, a brain region known for its role in regulating development and reproduction. nih.govnih.gov These early investigations revealed that Porf-2 expression was influenced by an organism's reproductive hormone status, suggesting a role in hypothalamic-pituitary-gonadal interactions. nih.gov The first report on Porf-2 described the partial sequence and tissue distribution of its messenger RNA (mRNA) in the rat. nih.gov
Further research demonstrated that Porf-2 proteins are encoded by multiple RNA transcripts with tissue-specific expression patterns. eneuro.org High levels of expression were observed in the mammalian brain, particularly in the hypothalamus and hippocampus, which are crucial for metabolism, reproduction, learning, and memory. eneuro.org The complete coding sequence for the mouse equivalent of the gene was predicted in 2001 and subsequently verified in 2004. eneuro.org
Elucidating Nomenclature and Synonyms: Porf-2, Arhgap39, and Vilse
The protein is known by several names, which can be a source of confusion. "this compound" (Porf-2) was the name given following its initial discovery in the preoptic area of the rat hypothalamus. researchgate.netfrontiersin.org The officially recognized name for the gene in humans and other species is Rho GTPase Activating Protein 39 (Arhgap39) . genecards.orgontosight.ai This name reflects its function as a GTPase-activating protein (GAP) for Rho family GTPases. ontosight.ai
Another common synonym is Vilse , which was identified through functional analysis in Drosophila (fruit flies) where it was found to be involved in axon guidance. diva-portal.orgnih.gov Other aliases that appear in scientific literature include KIAA1688, CrossGAP, and CrGAP. nih.goveneuro.orggenecards.orgnovusbio.com The ortholog in Drosophila is known as Arhgap93B. eneuro.org
Broad Biological Significance and Research Trajectory of Porf-2/Arhgap39
The research trajectory of Porf-2/Arhgap39 has expanded significantly from its initial characterization in the rat brain. It is now recognized as a pivotal regulator of numerous cellular functions. As a RhoGAP, Arhgap39 plays a critical role in controlling the activity of Rho family GTPases like Rac1 and Cdc42. nih.goveneuro.orgmaayanlab.cloud These GTPases are molecular switches that regulate a vast array of cellular processes.
Key research findings have implicated Porf-2/Arhgap39 in:
Neurodevelopment: It is essential for normal brain development, including axon guidance, neurogenesis, and the formation of dendritic spines, which are crucial for learning and memory. nih.goveneuro.orgnih.gov
Cell Migration and Proliferation: It influences cell movement and division, with studies showing it can inhibit the migration of tumor cells. nih.govresearchgate.net
Apoptosis: The protein is involved in programmed cell death, a fundamental process for tissue homeostasis and development. nih.goveneuro.orgeneuro.org
Cancer: Altered expression of Arhgap39 has been linked to various cancers, including breast cancer and hepatocellular carcinoma, where it can act as a prognostic biomarker. nih.govnih.govnih.govaging-us.com
Immune Response: Recent studies suggest a role for Arhgap39 in modulating the immune system, particularly in the context of cancer, by influencing immune cell infiltration into tumors. nih.govnih.govresearchgate.net
The widespread presence of homologous or orthologous genes in over 280 vertebrate and invertebrate species highlights its evolutionary conservation and fundamental importance. nih.goveneuro.orgnih.gov The loss of the Arhgap39 gene in mice has been shown to be embryonically lethal, further underscoring its critical role in development. nih.goveneuro.orgnih.gov
Properties
CAS No. |
132084-46-9 |
|---|---|
Molecular Formula |
C15H11NO3 |
Synonyms |
preoptic regulatory factor 2 |
Origin of Product |
United States |
Molecular Identity and Classification of Preoptic Regulatory Factor 2 Porf 2 /arhgap39
Categorization as a Rho GTPase-Activating Protein (RhoGAP)
ARHGAP39 is classified as a Rho GTPase-activating protein (RhoGAP). ontosight.aigenecards.org RhoGAPs are a family of regulatory proteins that modulate the activity of Rho GTPases. ontosight.aieneuro.org Rho GTPases are a subfamily of small GTP-binding proteins that act as molecular switches in a multitude of cellular functions, including the regulation of the actin cytoskeleton, cell migration, cell polarity, and cell proliferation. ontosight.aieneuro.org
The primary function of a RhoGAP, such as ARHGAP39, is to accelerate the intrinsic GTP (guanosine triphosphate) hydrolysis rate of Rho GTPases. ontosight.ai This action converts the active, GTP-bound form of the Rho GTPase to its inactive, GDP (guanosine diphosphate)-bound state. ontosight.ai By doing so, ARHGAP39 effectively downregulates the signaling pathways controlled by its target Rho GTPases. ontosight.ainih.gov Experimental evidence has confirmed that ARHGAP39 acts as a GAP for specific Rho family members, namely Rac1 and Cdc42, but not for RhoA. biorxiv.org This specificity allows ARHGAP39 to fine-tune distinct cellular behaviors. biorxiv.orgmaayanlab.cloud
Structural Domains and Their Functional Implications within Porf-2/ARHGAP39
The ARHGAP39 protein is a multidomain protein, containing several distinct structural regions that are critical to its function. techscience.comamegroups.org These include a RhoGAP domain, a Myosin Tail Homology 4 (MyTH4) domain, and two WW domains. techscience.comamegroups.org
| Domain | Approximate Location (in murine protein) | Primary Function |
|---|---|---|
| WW Domains | a.a. 65-95 | Protein-protein interactions, particularly with proline-rich motifs. techscience.com |
| MyTH4 Domain | a.a. 760-875 | Associated with microtubule-based motors. techscience.com |
| RhoGAP Domain | a.a. 940-1085 | Catalyzes GTP hydrolysis of Rho GTPases. techscience.com |
Located near the C-terminus of the protein, the RhoGAP domain is the catalytic core of ARHGAP39. eneuro.orgtechscience.com This domain, approximately 140 amino acids in length, is responsible for the protein's GTPase-activating function. nih.goveneuro.org The GAP domain of ARHGAP39 directly interacts with its target Rho GTPases, Rac1 and Cdc42, to stimulate their GTP hydrolysis activity. biorxiv.org This enzymatic activity is essential for the role of ARHGAP39 in various cellular processes. For instance, the GAP domain has been shown to be required for the inhibitory effect of ARHGAP39 on the proliferation of neural stem cells. techscience.comresearchgate.net The effects of ARHGAP39 on cell proliferation in neural stem cells are mediated through this GAP domain. nih.gov
In addition to the major domains, the ARHGAP39 protein contains other functional motifs that contribute to its regulation and diverse interaction capabilities. These include:
WW Domains: These are small protein domains that mediate protein-protein interactions by binding to proline-rich peptide sequences. nih.goveneuro.org The WW domains of ARHGAP39 have been shown to interact with proteins like the scaffold protein CNKSR2, which is crucial for modulating Rac cycling during the formation of dendritic spines in neurons. maayanlab.cloudtechscience.com This interaction is vital for proper synaptic function and plasticity. maayanlab.cloud
MyTH4 Domain: The Myosin Tail Homology 4 (MyTH4) domain is another significant region within ARHGAP39. techscience.comamegroups.org In mice, alternative splicing of exon 7 can result in a protein isoform that has a 31-amino-acid deletion within this domain. nih.goveneuro.org
Phosphorylation Sites: The ARHGAP39 protein has several potential and confirmed phosphorylation sites. nih.goveneuro.org Phosphorylation is a key mechanism for regulating the activity and subcellular localization of proteins, including GAPs. nih.goveneuro.org For example, phosphorylation of ARHGAP39 by Src kinase has been shown to be critical for its GAP activity. biorxiv.org Confirmed phosphorylation sites include serine 169 and serine 589 in the mouse protein. nih.goveneuro.org
SH2 and SH3 Motifs: The protein is also predicted to contain SH2 (Src Homology 2) and SH3 (Src Homology 3) motifs. nih.goveneuro.org These are small protein domains often found in signaling proteins that mediate protein-protein interactions, typically by binding to phosphorylated tyrosine residues (SH2) or proline-rich regions (SH3). nih.goveneuro.org The presence of these motifs suggests that ARHGAP39 is involved in complex signaling pathways. nih.goveneuro.org
Genomic Organization and Transcriptional Regulation of Preoptic Regulatory Factor 2 Porf 2 /arhgap39
Gene Locus and Chromosomal Mapping
The Arhgap39 gene is situated on different chromosomes across various species, a reflection of genomic evolution. In humans, the gene, ARHGAP39, is located on the long arm of chromosome 8 at position 24.3. nih.gov For the house mouse (Mus musculus), the orthologous gene, Arhgap39, is found on chromosome 15 at band D3. nih.gov In the brown rat (Rattus norvegicus), the Arhgap39 gene resides on chromosome 7. eneuro.org
The conservation of gene clusters, known as synteny, is evident for Arhgap39. Its location has been mapped in other vertebrates as well, such as on chromosome 20 in zebrafish (Danio rerio) and chromosome 6 in the Western clawed frog (Xenopus tropicalis). This conserved synteny, where blocks of genes are maintained in the same order on chromosomes of different species, points to a shared evolutionary history and the fundamental importance of this genomic region.
Table 1: Chromosomal Locus of the Porf-2/Arhgap39 Gene in Various Species
| Species | Gene Symbol | Chromosome Location |
|---|---|---|
| Human (Homo sapiens) | ARHGAP39 | 8q24.3 |
| Mouse (Mus musculus) | Arhgap39 | 15 D3 |
| Rat (Rattus norvegicus) | Arhgap39 | 7 |
| Zebrafish (Danio rerio) | arhgap39 | 20 |
| Western Clawed Frog (Xenopus tropicalis) | arhgap39 | 6 |
Analysis of the Porf-2/Arhgap39 Gene Structure (e.g., Exons, Introns, Regulatory Regions)
The gene structure of Porf-2/Arhgap39 varies in size and composition among species, though key functional domains are highly conserved. The human ARHGAP39 gene spans approximately 171,000 base pairs and is composed of 16 exons. eneuro.orgeneuro.org In contrast, the mouse and rat orthologs are smaller, with the mouse gene being about 94,000 base pairs with 13 exons and the rat gene approximately 92,000 base pairs, also with 13 exons. eneuro.orgeneuro.org The greater length of the human gene is primarily due to larger introns upstream of the fourth exon. eneuro.org
The protein encoded by Porf-2/Arhgap39 contains several conserved functional domains that are critical for its biological activity. These include two WW domains, a Myosin tail homology 4 (MyTH4) domain, and a Rho-GTPase activating protein (Rho-GAP) domain. eneuro.orgeneuro.org
The transcriptional regulation of Porf-2/Arhgap39 is controlled by various regulatory elements, including promoters and enhancers. Analysis of the gene's regulatory regions has identified binding sites for several transcription factors, suggesting a complex network of control.
Table 2: Key Features of the Porf-2/Arhgap39 Gene Structure
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Rat (Rattus norvegicus) |
|---|---|---|---|
| Gene Size (approx.) | 171,000 bp | 94,000 bp | 92,000 bp |
| Number of Exons | 16 | 13 | 13 |
| Conserved Protein Domains | WW, MyTH4, Rho-GAP | WW, MyTH4, Rho-GAP | WW, MyTH4, Rho-GAP |
Characterization of Porf-2/Arhgap39 Transcriptional Variants and Alternative Splicing
The Porf-2/Arhgap39 gene undergoes alternative splicing, giving rise to multiple transcriptional variants. This process allows for the production of different protein isoforms from a single gene, which may have distinct functions or expression patterns.
In humans, at least three transcript variants for ARHGAP39 have been identified. nih.gov These variants differ in their 5' untranslated regions (UTRs) and may include or exclude certain exons in the coding sequence, leading to protein isoforms of different lengths. For example, variant 2 differs from variant 1 in the 5' UTR, though they encode the same protein isoform. nih.gov Variant 3 has a different 5' UTR and includes an alternative in-frame exon in the 3' coding region, resulting in a longer protein isoform. nih.gov
In mice, multiple transcripts also exist. Two notable protein isoforms have been described where one isoform is missing 31 amino acids within the MyTH4 domain. eneuro.org This deletion is the result of skipping exon 7 during the splicing process. eneuro.org Studies in rats have also revealed the presence of at least two variants that are notable for lacking the RhoGAP domain and possessing unique C-terminal sequences instead. eneuro.org The expression of these different transcripts can be tissue-specific and influenced by hormonal and pituitary factors. eneuro.org
Mechanisms of Pre-translational and Post-transcriptional Regulation of Porf-2/Arhgap39 mRNA
The expression of Porf-2/Arhgap39 is tightly controlled at multiple levels, including pre-translational and post-transcriptional regulation. These mechanisms ensure that the gene is expressed at the right time and in the correct tissues.
Pre-translational regulation involves factors that control the transcription of the gene into mRNA. The expression of Porf-2/Arhgap39 is known to be influenced by age and hormonal status. nih.gov For instance, in the female rat brain, its expression is regulated by the hormones estradiol (B170435) and progesterone (B1679170). eneuro.org Furthermore, studies have indicated that pituitary and testicular factors can affect the alternative splicing of Porf-2/Arhgap39 mRNA in different brain regions. eneuro.org DNA methylation of the promoter region has also been identified as a potential regulatory mechanism, with differences in methylation patterns observed between normal and cancerous tissues. nih.gov The gene's expression can also be modulated by the Wnt/β-catenin signaling pathway through its interaction with the protein Rac1. frontiersin.org
Post-transcriptional regulation occurs after the mRNA has been synthesized and includes processes that affect its stability, translation, and localization. While specific microRNAs targeting Porf-2/Arhgap39 are still under investigation, the presence of multiple transcript variants with different UTRs suggests that post-transcriptional control, including regulation by microRNAs, is a likely mechanism for modulating protein expression. nih.govmaayanlab.cloud For example, human variants 1 and 2 encode the same protein but have different 5' UTRs, which could affect mRNA stability or translational efficiency. eneuro.orgnih.gov
Spatiotemporal Expression Patterns of Preoptic Regulatory Factor 2 Porf 2 /arhgap39
Developmental Expression Dynamics of Porf-2/Arhgap39
The expression of Porf-2/Arhgap39 undergoes significant changes throughout the lifespan of an organism, from embryonic development to adulthood.
During prenatal development, the expression of Porf-2/Arhgap39 in the preoptic area-anterior hypothalamus (POA-AH) of the rat brain exhibits a sexually dimorphic pattern. In males, the expression of Porf-2/Arhgap39 RNA peaks between embryonic day 18 (E18) and E19. eneuro.org In contrast, the peak expression in females occurs later, around postnatal day 0 (P0). eneuro.org Furthermore, the expression of Porf-2/Arhgap39 RNA in the medial basal hypothalamus (MBH) decreases by half from E18–E19 to postnatal day 15 in both sexes. eneuro.org
| Developmental Stage | Brain Region | Sex | Porf-2/Arhgap39 Expression |
| Embryonic Day 18-19 | Preoptic Area-Anterior Hypothalamus (POA-AH) | Male | Peak Expression |
| Embryonic Day 18-19 | Medial Basal Hypothalamus (MBH) | Both | High |
| Postnatal Day 0 | Preoptic Area-Anterior Hypothalamus (POA-AH) | Female | Peak Expression |
| Postnatal Day 15 | Medial Basal Hypothalamus (MBH) | Both | Decreased by 50% from E18-19 |
Following birth, the expression of Porf-2/Arhgap39 continues to change with age. In both male and female rats, Porf-2/Arhgap39 RNA levels in the medial basal hypothalamus (MBH) and cerebral cortex are several times higher at 15 days of age compared to 30 and 60 days of age. eneuro.org This is followed by a prolonged period of stable expression for up to 24 months. eneuro.org
In the preoptic area (POA) of male rats, the highest expression of Porf-2 mRNA is observed at 2 months of age (young adult). nih.gov This expression then decreases by the time the rats reach 6 months of age (mature adult) and stays at this lower level at 12 months (middle-aged) and 24 months (aged). nih.gov A similar pattern of age-related decline is seen in the cerebral cortex, with the highest expression at 2 months. nih.gov
In the hippocampus of male rats, Porf-2 mRNA levels are low at 2 months, increase at 6 and 12 months, and then decrease by 24 months of age. nih.gov In contrast, there are no significant age-related changes in Porf-2 mRNA expression in the MBH of male rats. nih.gov
| Age | Brain Region | Sex | Porf-2/Arhgap39 mRNA Expression Trend |
| 15 days vs. 30 & 60 days | Medial Basal Hypothalamus (MBH) & Cerebral Cortex | Both | Higher at 15 days |
| 2 months | Preoptic Area (POA) & Cerebral Cortex | Male | Highest Expression |
| 6, 12, & 24 months | Preoptic Area (POA) & Cerebral Cortex | Male | Decreased from 2-month levels |
| 2 months | Hippocampus | Male | Low Expression |
| 6 & 12 months | Hippocampus | Male | Increased Expression |
| 24 months | Hippocampus | Male | Decreased Expression |
| 2, 6, 12, & 24 months | Medial Basal Hypothalamus (MBH) | Male | No significant change |
Tissue-Specific and Regional Distribution of Porf-2/Arhgap39
Porf-2/Arhgap39 is widely distributed throughout the body, but it is particularly abundant in the central nervous system. eneuro.orgnih.gov
Within the CNS of rats, Porf-2/Arhgap39 mRNA is expressed in several key regions, including the preoptic area (POA), cerebral cortex (CC), hippocampus (HIPP), and the medial basal hypothalamus (MBH). nih.gov
The hypothalamus, a critical regulatory center in the brain, shows significant Porf-2/Arhgap39 expression. Specifically, the preoptic area-anterior hypothalamus (POA-AH) and the medial basal hypothalamus (MBH) are sites of Porf-2/Arhgap39 expression. eneuro.orgnih.gov As mentioned earlier, the expression in the POA-AH is developmentally regulated in a sex-specific manner. eneuro.org In adult male rats, the POA exhibits its highest expression of Porf-2 mRNA at 2 months of age, which then declines. nih.gov The MBH, on the other hand, only has detectable levels of Porf-2 mRNA, with no significant age-related changes in males. nih.gov
Central Nervous System (CNS) Expression Landscape
Other Neural Structures Exhibiting Porf-2/Arhgap39 Expression
Beyond the cerebral cortex, Porf-2/Arhgap39 is found in a variety of other neural structures, underscoring its widespread importance in the central nervous system. nih.gov Initial studies in the adult rat identified its RNA transcripts in the hippocampus, hypothalamus, cerebellum, and amygdala. nih.gov The expression is also notable in the anterior pituitary. nih.gov
Further research has detailed its presence in more specific cell populations, such as mouse cerebellar stem cells. nih.gov This broad distribution across different brain regions, which are essential for functions ranging from memory and learning (hippocampus) to metabolic and reproductive regulation (hypothalamus), highlights the multifunctional nature of this protein in neural development and activity. nih.gov
Peripheral Tissue Expression of Porf-2/Arhgap39
The expression of Porf-2/Arhgap39 is not confined to the nervous system; it is also widely distributed in various peripheral tissues.
Testicular Expression and Germ Cell Association
In the testes of rats, Porf-2/Arhgap39 RNA is highly expressed and specifically localized to a subset of immature germ cells, namely spermatogonia and primary spermatocytes. eneuro.org This localization suggests a role in the early stages of spermatogenesis.
The expression of Porf-2/Arhgap39 in the testes is dynamically regulated by both age and hormones. eneuro.org Testicular expression shows a marked decline with age in rats. By 60 days of age, the RNA level drops to 40% of that at 15 days. This is followed by an additional 50% decrease between 60 days and 6-12 months of age. eneuro.org Pituitary gonadotrophic hormones also regulate its expression; hypophysectomy in young adult male rats leads to a significant increase in testicular Porf-2/Arhgap39 to levels typically seen at 15 days of age. nih.gov
Presence in Adrenal, Placenta, and Prostate Tissues
Porf-2/Arhgap39 expression has been identified in several other peripheral tissues, including the adrenal gland, placenta, and prostate. nih.goveneuro.org In the adrenal gland, its RNA transcripts have been detected in adult rats. nih.gov Evidence of expression has also been found in the mouse embryo placental growth cone, indicating a potential role during embryonic development. nih.gov
In the prostate, altered expression levels and mutations of Porf-2/Arhgap39 have been observed in tumor tissues. nih.goveneuro.org One study noted that a conserved variant has been shown to correlate with prostate tumors in a family lineage. eneuro.org
Age-Dependent Modulations in Porf-2/Arhgap39 Expression
The expression of Porf-2/Arhgap39 is subject to significant age-dependent regulation, with distinct patterns observed in different tissues. In the central nervous system of male rats, the hippocampus shows a unique expression profile. RNA levels remain stable from 15 days to 2 months of age, then more than double at 6 and 12 months, before declining in older age. nih.gov Conversely, in the cerebral cortex and medial basal hypothalamus, RNA levels are highest at 15 days postpartum and then decrease to a stable plateau that lasts through 24 months. nih.gov Prenatal expression in the preoptic area is high at embryonic days 18-19, followed by a gradual decrease until postnatal day 15. nih.gov
In peripheral tissues, a clear age-dependent decline is seen in the testes. Porf-2/Arhgap39 RNA levels at 60 days of age are only 40% of those at 15 days, and by 24 months, the level is reduced to between 8% and 28% of the 15-day level. eneuro.org
| Tissue | Species | Age-Dependent Expression Pattern |
|---|---|---|
| Hippocampus (Male) | Rat | Stable from 15 days to 2 months, peaks at 6-12 months, then declines. nih.gov |
| Cerebral Cortex | Rat | Highest at 15 days, then decreases and plateaus through 24 months. nih.gov |
| Preoptic Area | Rat | High at embryonic days 18-19, then gradually falls until postnatal day 15. nih.gov |
| Testes | Rat | Declines significantly with age; levels at 60 days are 40% of those at 15 days. eneuro.org |
Sex-Dependent Regulatory Patterns of Porf-2/Arhgap39 Expression
Porf-2/Arhgap39 expression is also regulated in a sex-dependent manner, particularly within the brain, and is responsive to gonadal hormones. nih.gov
During a critical period of prenatal development, the expression pattern in the hypothalamic preoptic area-anterior hypothalamus (POA-AH) differs between sexes. In males, levels peak earlier, at embryonic days 18-19, compared to females, where the peak occurs around postnatal day 0. nih.gov
In adulthood, circulating gonadal hormones influence its expression. In female rats that have been ovariectomized, treatment with estradiol (B170435) alone increases Porf-2/Arhgap39 RNA in the preoptic area and hippocampus. nih.gov Progesterone (B1679170) replacement, on the other hand, upregulates its expression in the preoptic area and cerebral cortex. nih.gov When administered together, estradiol and progesterone increase the RNA in the hippocampus but decrease it in the preoptic area and cortex. nih.gov
In males, pituitary gonadotropic factors and testicular factors lead to a decrease in Porf-2/Arhgap39 mRNA in the preoptic area. nih.gov
| Region | Sex | Regulatory Pattern |
|---|---|---|
| Preoptic Area-Anterior Hypothalamus (Prenatal) | Male | Expression peaks at embryonic days 18-19. nih.gov |
| Preoptic Area-Anterior Hypothalamus (Perinatal) | Female | Expression peaks around postnatal day 0. nih.gov |
| Preoptic Area & Hippocampus (Adult) | Female (Ovariectomized) | Estradiol treatment increases RNA levels. nih.gov |
| Preoptic Area & Cerebral Cortex (Adult) | Female (Ovariectomized) | Progesterone treatment increases RNA levels. nih.gov |
| Preoptic Area (Adult) | Male | Gonadotropic pituitary and testicular factors decrease mRNA levels. nih.gov |
Hormonal Regulation of Porf-2/Arhgap39 Expression
The expression of Preoptic Regulatory Factor 2 (Porf-2), also known as Rho GTPase Activating Protein 39 (Arhgap39), is subject to intricate regulation by various hormonal signals. This modulation is critical for its roles in physiological processes, particularly within the neuroendocrine system. Research has demonstrated that the transcript levels of Porf-2/Arhgap39 are responsive to fluctuations in steroid hormones, as well as factors originating from the pituitary and gonads. This hormonal control underscores the integration of Porf-2/Arhgap39 into the complex signaling pathways that govern development and function in a range of tissues.
Influence of Steroid Hormones (e.g., Estradiol, Progesterone)
The expression of Porf-2/Arhgap39 is significantly influenced by the steroid hormones estradiol and progesterone, particularly within the brain. eneuro.org Studies in female rats have elucidated the specific effects of these hormones on Porf-2/Arhgap39 mRNA levels in different brain regions.
In ovariectomized female rats, treatment with estradiol alone leads to an increase in Porf-2/Arhgap39 RNA levels in the preoptic area (POA) and the hippocampus when compared to control animals that received a placebo. eneuro.org Conversely, the administration of progesterone alone results in an upregulation of Porf-2/Arhgap39 in the POA and the cerebral cortex. eneuro.org When both estradiol and progesterone are administered together, there is an observed increase in Porf-2/Arhgap39 in the hippocampus. eneuro.org However, this combined treatment leads to a decrease in the RNA levels in the POA and cortex. eneuro.org Notably, no significant changes in Porf-2/Arhgap39 expression are observed in the medial basal hypothalamus under any of these hormonal replacement conditions. eneuro.org
These findings highlight a complex, region-specific regulation of Porf-2/Arhgap39 expression by estradiol and progesterone, suggesting that the interplay of these hormones is crucial in modulating the functions of this gene in the female brain.
Table 1: Effects of Estradiol and Progesterone on Porf-2/Arhgap39 mRNA Levels in the Female Rat Brain
| Hormone Treatment | Preoptic Area (POA) | Hippocampus | Cerebral Cortex | Medial Basal Hypothalamus (MBH) |
|---|---|---|---|---|
| Estradiol Only | Increased | Increased | No Change | No Change |
| Progesterone Only | Increased | No Change | Increased | No Change |
| Estradiol + Progesterone | Decreased | Increased | Decreased | No Change |
Modulatory Effects of Pituitary Factors
Pituitary factors play a significant role in the regulation of Porf-2/Arhgap39 expression, particularly in males. eneuro.org Research indicates that gonadotropic pituitary factors are involved in downregulating Porf-2/Arhgap39 mRNA levels in both the preoptic area (POA) of the brain and in the testes. eneuro.org
Studies involving hypophysectomy, the surgical removal of the pituitary gland, in young adult male rats have provided further insight into this regulatory relationship. Following hypophysectomy, there is a significant increase in the testicular expression of Porf-2/Arhgap39, with levels rising to those typically observed at 15 days of age. eneuro.org This suggests that factors secreted by the pituitary gland normally exert an inhibitory influence on Porf-2/Arhgap39 expression within the testes. The expression of Porf-2/Arhgap39 RNA in the testes is predominantly found in spermatogonia and primary spermatocytes and is also regulated by age, in addition to pituitary gonadotrophic hormones. eneuro.org
Table 2: Impact of Pituitary Factors on Porf-2/Arhgap39 Expression in Male Rats
| Condition | Preoptic Area (POA) | Testes |
|---|---|---|
| Intact Pituitary | Inhibited Expression | Inhibited Expression |
| Hypophysectomy (Removal of Pituitary) | - | Increased Expression |
Impact of Gonadal Factors on Porf-2/Arhgap39 Transcript Levels
Gonadal factors, specifically those originating from the testes, have a modulatory effect on the expression of Porf-2/Arhgap39 in the male brain. eneuro.org Research has shown that testicular factors are responsible for a decrease in Porf-2/Arhgap39 mRNA levels in the preoptic area (POA). eneuro.org However, this regulatory effect appears to be specific to the POA, as no significant changes in Porf-2/Arhgap39 expression are observed in the medial basal hypothalamus (MBH) or the cerebral cortex in response to these gonadal factors. eneuro.org This indicates a targeted mechanism of regulation by testicular hormones on specific brain regions involved in neuroendocrine functions.
Table 3: Influence of Testicular Factors on Porf-2/Arhgap39 mRNA Levels in the Male Rat Brain
| Brain Region | Effect of Testicular Factors |
|---|---|
| Preoptic Area (POA) | Decreased Expression |
| Medial Basal Hypothalamus (MBH) | No Change |
| Cerebral Cortex | No Change |
Physiological and Cellular Functions of Preoptic Regulatory Factor 2 Porf 2 /arhgap39
Central Role in Neurodevelopmental Processes
Porf-2/Arhgap39 is a pivotal molecule in the intricate processes of neurodevelopment. eneuro.orgnih.gov It is involved in a range of activities from the birth of new neurons to the fine-tuning of synaptic connections, ensuring the proper formation and function of the nervous system. utsouthwestern.eduumich.edupnri.org
Porf-2/Arhgap39 has been identified as a key regulator of neurogenesis and neural stem cell (NSC) fate. eneuro.org Research has shown that Porf-2/Arhgap39 can inhibit the proliferation of neural stem cells. nih.gov This is achieved by increasing the levels of the p21 protein, which leads to cell cycle arrest and a decrease in cell proliferation. eneuro.orgnih.gov This regulatory function is crucial for maintaining the balance between stem cell maintenance and differentiation during brain development.
The proper migration of newly formed neurons to their final destinations and the precise guidance of their axons to form functional circuits are fundamental aspects of neurodevelopment. mdpi.comqiagen.com Porf-2/Arhgap39 is actively involved in these processes. eneuro.org It functions as a regulator of Rho GTPases, which are essential for controlling the dynamics of the actin cytoskeleton in the growth cone, the motile tip of a growing axon. nih.govnih.gov By modulating Rho GTPase activity, Porf-2/Arhgap39 helps to steer the growth cone in response to guidance cues in the embryonic environment. nih.govnih.gov In Drosophila, the homologous protein, Vilse/CrGAP, is involved in Slit-mediated midline repulsion of CNS axons, a critical step in establishing the bilateral symmetry of the nervous system. nih.gov
Dendritic spines are small protrusions on dendrites that receive the majority of excitatory synapses in the brain. nih.govmdpi.commdpi.com Their morphology is tightly linked to synaptic function and plasticity, the cellular basis of learning and memory. nih.govnih.govfrontiersin.org Porf-2/Arhgap39 plays a significant role in shaping the structure of these spines. eneuro.org Studies have shown that Porf-2/Arhgap39 is necessary for the development of normal dendritic spine morphology in the hippocampus. eneuro.org As a Rho GTPase activating protein, it interacts with Rac1 and Cdc42, key regulators of the actin cytoskeleton that drives changes in spine shape. eneuro.orgelifesciences.org By influencing dendritic spine structure, Porf-2/Arhgap39 contributes to the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are crucial for learning and memory. nih.govfrontiersin.orgsciencedaily.com
Key Neurodevelopmental Functions of Porf-2/Arhgap39
| Process | Specific Role of Porf-2/Arhgap39 | Key Interacting Molecules |
|---|---|---|
| Neurogenesis and Neural Stem Cell Proliferation | Inhibits proliferation of neural stem cells. | p21 |
| Neuronal Migration and Axon Guidance | Regulates axon guidance and tracking. | Rac1, Cdc42 |
| Dendritic Spine Morphogenesis | Essential for normal dendritic spine morphology. | Rac1, Cdc42 |
| Synaptic Plasticity | Contributes to the mechanisms of LTP and LTD. | - |
Involvement in Cognitive Processes: Learning and Memory
Given its crucial roles in hippocampal dendritic spine morphology and synaptic plasticity, it is not surprising that Porf-2/Arhgap39 is implicated in cognitive functions, particularly learning and memory. eneuro.orgnih.gov Genetic association studies in humans have identified Porf-2/Arhgap39 as one of the genes associated with cognitive performance. eneuro.org Furthermore, studies in mice with a forebrain-specific knockout of the Porf-2/Arhgap39 gene have demonstrated behavioral deficits in learning and memory, as assessed by tasks such as the Morris water maze and Y-maze. eneuro.org These findings strongly suggest that proper expression and function of Porf-2/Arhgap39 are essential for normal learning and memory processes. neurosciencenews.commdpi.comnews-medical.netsciencedaily.com
Modulation of Programmed Cell Death (Apoptosis)
Apoptosis, or programmed cell death, is a fundamental biological process that is essential for normal development and tissue homeostasis. Porf-2/Arhgap39 has been shown to play a pro-apoptotic role. eneuro.orgnih.gov In mouse neural stem cells, Porf-2/Arhgap39 enhances drug-induced apoptosis through both p53-dependent and -independent pathways. eneuro.orgnih.gov It achieves this by upregulating the pro-apoptotic protein Bax (Bcl-2 associated X protein). eneuro.org This function of promoting apoptosis while inhibiting cell proliferation suggests that Porf-2/Arhgap39 acts as a critical regulator of cell fate. eneuro.org
Participation in Broader Cellular Migration Events (e.g., Endothelial Cell Migration)
Beyond its roles in the nervous system, Porf-2/Arhgap39 is also involved in other cellular migration events. eneuro.org One notable example is its role in endothelial cell migration, a key process in angiogenesis (the formation of new blood vessels). eneuro.org By regulating the activity of Rho GTPases like Rac1 and Cdc42, Porf-2/Arhgap39 influences the migratory behavior of endothelial cells. eneuro.org Interestingly, studies in hepatocellular cancer cells have shown that the loss of Arhgap39 can lead to a noticeable increase in cell migration and invasion. sinica.edu.twnih.govtechscience.com This suggests that in some contexts, Porf-2/Arhgap39 can act as a suppressor of cell migration. sinica.edu.twnih.govtechscience.com
Summary of Cellular Functions of Porf-2/Arhgap39
| Cellular Process | Effect of Porf-2/Arhgap39 | Molecular Mechanism/Pathway |
|---|---|---|
| Cell Proliferation (Neural Stem Cells) | Inhibition | Increased p21 levels, leading to cell cycle arrest. |
| Apoptosis (Neural Stem Cells) | Promotion | Upregulation of Bax via p53-dependent and -independent pathways. |
| Cell Migration (Endothelial Cells) | Regulation | Modulation of Rac1 and Cdc42 activity. |
| Cell Migration (Hepatocellular Cancer Cells) | Inhibition | Loss of Arhgap39 increases migration and invasion. |
Emerging Roles in Morphogenesis and Potential Implications in Oncogenesis (non-clinical focus)
Preoptic Regulatory Factor 2 (Porf-2), also known as Rho GTPase Activating Protein 39 (Arhgap39) or Vilse, is a multifunctional regulator of Rho GTPase signaling. maayanlab.cloud While extensively studied for its role in neurodevelopment, emerging research highlights its significant functions in broader morphogenetic processes and its complex, often contradictory, implications in oncogenesis. eneuro.orgeneuro.org As a Rho GTPase-activating protein (GAP), Porf-2 primarily modulates the activity of Rac1 and Cdc42, thereby controlling cytoskeletal dynamics that are fundamental to cell shape, movement, and development. maayanlab.cloudeneuro.orgbiorxiv.org
Role in Morphogenesis
Porf-2/Arhgap39 plays a critical role in the structural development of organisms, particularly within the nervous system. Its function is essential, as the loss of the Arhgap39 gene in mice results in embryonic lethality. eneuro.orgeneuro.org
Neuronal Morphogenesis : In neuronal cells, Arhgap39 is a key player in shaping dendritic spines and axons. It interacts with scaffold proteins such as CNKSR2 to regulate Rac cycling, a process vital for correct dendritic spine formation and morphogenesis. maayanlab.cloudtechscience.com Studies have shown that Porf-2 inhibits normal axon growth and branching. nih.gov The mechanism involves the inactivation of Rac1 and subsequent effects on F-actin cytoskeletal signals within the growth cone. nih.gov Consequently, knocking down Porf-2 expression in cultured neurons leads to an increased axon length. nih.gov The protein's GAP domain is essential for this inhibitory role in axon morphogenesis. nih.gov Beyond individual neurons, Porf-2 is involved in axon guidance at the midline by down-regulating Rac1 activity. frontiersin.orgfrontiersin.org
Broader Developmental Processes : While highly expressed in the brain, Arhgap39 is also distributed throughout the body, suggesting its participation in cell differentiation and developmental pathways outside the nervous system. maayanlab.cloudeneuro.org Its regulation of Rac and Cdc42, which are fundamental to cell motility and cytoskeletal organization, implicates it in a wide array of morphogenetic events. eneuro.orgtechscience.com
Potential Implications in Oncogenesis
The role of Porf-2/Arhgap39 in cancer is multifaceted, with evidence suggesting it can function as both a tumor promoter and a suppressor depending on the cellular context and cancer type. biorxiv.orgnih.gov This duality stems from its control over Rho GTPases, which are pivotal in processes like cell migration, invasion, and proliferation—hallmarks of cancer progression. techscience.comnih.gov
Tumor-Promoting Roles : In several cancer types, Arhgap39 appears to facilitate oncogenesis. Analysis of The Cancer Genome Atlas (TCGA) database shows that the ARHGAP39 gene is upregulated in a majority of human cancers. biorxiv.org In breast cancer, Arhgap39 is overexpressed and has been shown in vitro to foster cancer cell proliferation, migration, and invasion. nih.gov Its mechanism in promoting cancer cell invasion involves the coordination of lamellipodia and filopodia, cellular protrusions essential for movement. biorxiv.org Arhgap39 sequentially interacts with WAVE and mDia2 to control Rac-dependent lamellipodia and Cdc42-dependent filopodia, and failure in this process impairs cell invasion. biorxiv.org In hepatocellular carcinoma, high expression of Arhgap39 is also noted, where it may promote tumorigenesis by influencing cell cycle and metabolism-related pathways. techscience.comnih.gov
Tumor-Suppressing Roles : Conversely, in certain nervous system tumors, Porf-2 acts as a suppressor. Its expression is downregulated in both neuroblastoma and glioma. nih.gov In these cancer cell lines, Porf-2 inhibits tumor cell migration. nih.govresearchgate.net This suppressive function is mediated through its GAP domain, which specifically inactivates Rac1. nih.gov Furthermore, Porf-2 downregulates the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate invasion. nih.govmdpi.com Overexpression of MMP-2 can reverse the inhibitory effect of Porf-2 on tumor cell migration. mdpi.com Additionally, studies have established that Arhgap39 can interact with the tumor suppressor protein p53 and the pro-apoptotic protein BAX; its downregulation may therefore promote cell proliferation and contribute to tumorigenesis. nih.govaging-us.com
Research Findings on Porf-2/Arhgap39 in Morphogenesis and Oncogenesis
| Process | Cell/Tissue Type | Key Research Findings | Mechanism of Action |
| Morphogenesis | Hippocampal Neurons | Regulates dendritic spine morphogenesis. maayanlab.cloudtechscience.com | Interacts with scaffold protein CNKSR2 to modulate Rac cycling. maayanlab.cloudtechscience.com |
| Morphogenesis | Cultured Neurons | Inhibits axon growth and branching; knockdown increases axon length. nih.gov | Inactivates Rac1/F-actin signaling via its GAP domain. nih.gov |
| Morphogenesis | Drosophila | Mediates midline axon guidance and repulsion. frontiersin.orgfrontiersin.org | Down-regulates the activity of Rac1. frontiersin.org |
| Oncogenesis | Breast Cancer Cells | Promotes cell proliferation, migration, and invasion. nih.gov | Upregulation of ARHGAP39. nih.gov |
| Oncogenesis | Cancer Cells (General) | Coordinates lamellipodia and filopodia to enable cell invasion. biorxiv.org | Synchronizes Rac/lamellipodia and Cdc42/filopodia protrusions. biorxiv.org |
| Oncogenesis | Hepatocellular Carcinoma | May promote tumorigenesis and progression. techscience.comnih.gov | Participates in cell cycle and metabolism-related pathways. nih.gov |
| Oncogenesis | Neuroblastoma & Glioma | Inhibits tumor cell migration. nih.govmdpi.com | Inactivates Rac1 via its GAP domain; downregulates MMP-2 and MMP-9. nih.govmdpi.com |
| Oncogenesis | General | Interacts with key apoptosis and tumor suppressor proteins. nih.govaging-us.com | Interacts with p53 and BAX; its downregulation can promote cell proliferation. aging-us.com |
Molecular Mechanisms and Interacting Signaling Pathways of Preoptic Regulatory Factor 2 Porf 2 /arhgap39
Direct Regulation of Rho GTPase Activity: Rac1 and Cdc42
Porf-2/Arhgap39 functions as a GAP for the Rho family of small GTPases, which are critical molecular switches in cellular signaling. eneuro.orgnih.govsinica.edu.tw Specifically, it has been shown to directly interact with and negatively regulate Rac1 and Cdc42. eneuro.orgbiorxiv.org Rho GTPases cycle between an active, GTP-bound state and an inactive, GDP-bound state. Porf-2/Arhgap39 accelerates the intrinsic GTP hydrolysis rate of Rac1 and Cdc42, converting them to their inactive GDP-bound form. nih.govsinica.edu.twbiorxiv.org
This regulatory activity is crucial for controlling cellular processes driven by Rac1 and Cdc42. For instance, by inactivating Rac1, Porf-2/Arhgap39 can suppress the formation of lamellipodia, which are sheet-like protrusions at the leading edge of migrating cells. biorxiv.org Similarly, by inactivating Cdc42, it can influence the formation of filopodia, which are thin, finger-like projections involved in cell motility and sensing the environment. biorxiv.org Research has demonstrated that Arhgap39 is transported to the tips of filopodia where it binds to the protein mDia2 and inactivates Cdc42, leading to the retraction of these structures. biorxiv.org
The GAP domain of Porf-2 is the functional region responsible for this inhibitory action. researchgate.net Studies have shown that the expression of Porf-2, through its GAP domain, inhibits tumor cell migration by inactivating Rac1. researchgate.netmdpi.com This direct regulation of Rac1 and Cdc42 positions Porf-2/Arhgap39 as a key modulator of cellular architecture and movement.
| Target GTPase | Function of Porf-2/Arhgap39 | Cellular Outcome |
| Rac1 | Accelerates GTP hydrolysis (inactivation) | Inhibition of lamellipodia formation, suppression of cell migration |
| Cdc42 | Accelerates GTP hydrolysis (inactivation) | Retraction of filopodia, regulation of protrusion dynamics |
Downstream Signaling Pathway Modulations
The influence of Porf-2/Arhgap39 extends beyond the direct regulation of Rho GTPases, impacting major downstream signaling cascades that govern cell fate and behavior.
A significant body of evidence links Porf-2/Arhgap39 to the Wnt/β-catenin signaling pathway, a fundamental pathway in embryonic development and tissue homeostasis. nih.govnih.govfrontiersin.org The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for target genes. nih.govyoutube.com
Research indicates that Porf-2 inhibits the proliferation of neural stem cells (NSCs) by modulating the Wnt/β-catenin pathway. nih.govnih.govfrontiersin.org This inhibition is mediated through its GAP domain and its regulation of Rac1. nih.govnih.gov Overexpression of Porf-2 leads to reduced Rac1 activity, which in turn impairs the nuclear translocation of β-catenin. nih.govnih.gov With less β-catenin in the nucleus, the transcription of Wnt target genes responsible for proliferation is suppressed. nih.govnih.gov Conversely, knocking down Porf-2 enhances NSC proliferation, an effect that can be negated by inhibitors of Rac1 or the Wnt pathway. nih.gov This demonstrates a clear signaling axis where Porf-2, acting via Rac1, negatively regulates Wnt/β-catenin signaling to control cell proliferation. nih.govnih.gov
As a direct regulator of Rac1 and Cdc42, Porf-2/Arhgap39 is intrinsically involved in cytoskeletal remodeling. mdpi.commdpi.comresearchgate.net Rac1 and Cdc42 are master organizers of the actin cytoskeleton, with Rac1 promoting the formation of lamellipodia and membrane ruffles, and Cdc42 inducing filopodia. nih.govresearchgate.net By inactivating these GTPases, Porf-2/Arhgap39 can profoundly alter the cell's structure and its ability to move.
A key mechanism involves the compartmentalization of Arhgap39 into specific signaling nodules at the cell edge. biorxiv.org It sequentially interacts with the WAVE complex (a downstream effector of Rac1) and mDia2 (a downstream effector of Cdc42) to orchestrate the transition between lamellipodia and filopodia protrusions. biorxiv.org Arhgap39 binds to WAVE and, upon phosphorylation, inactivates Rac1, which then promotes the formation of Cdc42-induced filopodia. biorxiv.org This intricate regulation ensures a synchronized crosstalk between different types of cellular protrusions, which is essential for effective cell migration. biorxiv.org The failure of this switch due to defective Arhgap39 can impair cell invasion and metastasis. biorxiv.org
Identification of Key Protein-Protein Interactions (e.g., Roundabout in Drosophila)
The function of Porf-2/Arhgap39 is also defined by its interactions with other proteins. In Drosophila, the ortholog of Arhgap39, known as RhoGAP93B, plays a role in axon guidance at the midline of the central nervous system. eneuro.org This process is critically dependent on the repulsive signaling mediated by the Slit protein and its receptor, Roundabout (Robo). While direct interaction data is still being fully elucidated, studies have shown that Porf-2 is required for midline repulsion in the Drosophila CNS, a process where the Slit-Robo pathway is the central player. frontiersin.org
Beyond the genetic interaction with the Robo pathway in flies, studies in mammalian cells have identified direct physical interactions with other key proteins. As mentioned earlier, Arhgap39 interacts with the WAVE regulatory complex and the formin protein mDia2 to control cytoskeletal dynamics. biorxiv.org Furthermore, bioinformatic analyses and database mining have suggested potential physical interactions between ARHGAP39 and proteins like SLIT2 and ROBO1, further strengthening its connection to axon guidance and cell migration pathways. nih.gov
| Interacting Protein | Organism/System | Functional Context |
| Roundabout (Robo) pathway | Drosophila | Midline axon repulsion in the central nervous system |
| WAVE regulatory complex | Mammalian cells | Regulation of Rac1-mediated lamellipodia formation |
| mDia2 | Mammalian cells | Regulation of Cdc42-mediated filopodia formation |
| SLIT2 / ROBO1 | Human (predicted) | Potential role in cell migration and axon guidance |
Complex Interplay with Other Regulatory Factors and Pathways
The regulatory network of Porf-2/Arhgap39 is complex and involves crosstalk with various other signaling molecules and pathways. Its expression and function can be influenced by upstream signals, and its activity can have wide-ranging downstream consequences.
Porf-2/Arhgap39 has been implicated in tumorigenesis, with its expression levels being altered in various cancers. nih.gov It has been shown to interact with key tumor suppressor proteins like p53 and pro-apoptotic proteins such as BAX, suggesting a role in regulating cell proliferation and apoptosis. nih.gov In the context of glioma and neuroblastoma, Porf-2 inhibits tumor cell migration not only by inactivating Rac1 but also by downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion. mdpi.com
Furthermore, recent studies have highlighted a potential role for ARHGAP39 in regulating the tumor microenvironment and immune infiltration in cancers like hepatocellular carcinoma and breast cancer. nih.govnih.gov This suggests that its function extends beyond the cell-intrinsic regulation of the cytoskeleton to influencing cell-cell communication and the host immune response. nih.gov The expression of Porf-2 itself is subject to regulation by various physiological and hormonal cues, indicating that its activity is tightly controlled to meet the specific needs of different tissues and developmental stages. eneuro.org
Evolutionary Conservation and Comparative Biology of Preoptic Regulatory Factor 2 Porf 2 /arhgap39
Phylogenetic Analysis of Porf-2/Arhgap39 Orthologs and Homologs
The study of Porf-2/Arhgap39 across different species has demonstrated its widespread evolutionary conservation. eneuro.orgnih.gov Homologous or orthologous genes have been identified in over 280 vertebrate and invertebrate species, indicating that the gene has been preserved throughout millennia of evolution. eneuro.orgnih.gov
The first phylogenetic distribution analysis, conducted using a rat probe in a Southern blot analysis, identified homologs in a variety of species. eneuro.org In rats, Porf-2/Arhgap39 is a single-copy gene, a finding that has been corroborated in humans and mice through complete genome sequencing. eneuro.org The fruit fly, Drosophila, possesses a single ortholog known as Arhgap93B. eneuro.org However, the discovery of two bands in chickens suggests that gene duplication may have occurred in some species. eneuro.org
Table 1: Phylogenetic Distribution of Porf-2/Arhgap39 Homologs and Orthologs
| Species | Common Name | Gene Name/Status |
|---|---|---|
| Homo sapiens | Human | ARHGAP39 (Single copy) eneuro.org |
| Mus musculus | Mouse | Arhgap39 (Single copy) eneuro.org |
| Rattus norvegicus | Rat | Arhgap39 (Single copy) eneuro.org |
| Sus scrofa | Pig | Homolog identified eneuro.org |
| Ovis aries | Sheep | Homolog identified eneuro.org |
| Bos taurus | Cow | Homolog identified eneuro.org |
| Gallus gallus | Chicken | Two bands suggest possible duplication eneuro.org |
| Danio rerio | Zebrafish | Homolog identified eneuro.org |
| Drosophila melanogaster | Fruit Fly | Arhgap93B (Single ortholog) eneuro.org |
Conservation of Gene Structure and Protein Domains across Species
While the Porf-2/Arhgap39 gene is broadly conserved, its specific structure exhibits variations across species. The gene's length and exon count differ between humans, rats, and mice. eneuro.org The human gene is the largest, primarily due to longer introns. eneuro.org
Table 2: Comparison of Porf-2/Arhgap39 Gene Structure in Different Species
| Species | Gene Length (approx.) | Number of Exons |
|---|---|---|
| Homo sapiens | ~171,000 bp | 16 eneuro.org |
| Rattus norvegicus | ~92,000 bp | 13 eneuro.org |
| Mus musculus | ~94,000 bp | 13 eneuro.org |
Despite these differences in gene architecture, the protein domains encoded by Porf-2/Arhgap39 are highly conserved, reflecting a shared functional core. The protein typically contains two WW domains, a Myosin-tail homology 4 (MyTH4) domain, and a RhoGAP domain. eneuro.org
WW Domains : These domains, each about 35-45 amino acids long, are involved in protein-protein interactions by recognizing proline-rich sequences in other proteins. eneuro.org The two WW domains of human Porf-2/Arhgap39 show high sequence similarity (84% and 77%, respectively) with the ortholog in Drosophila. eneuro.org
MyTH4 Domain : This is a larger module of about 150 amino acids found in certain unconventional myosins. eneuro.org In mice, an alternative splicing event can lead to a protein isoform that is missing 31 amino acids from this domain, a variation encoded by exon 7. eneuro.org
RhoGAP Domain : This domain, approximately 140 amino acids in length, is the catalytic portion of the protein responsible for its GTPase-activating function. eneuro.org There is significant homology in the RhoGAP domain between species, with the human domain sharing 86.5% homology with the rat, 88.8% with the mouse, and 61% with Drosophila. eneuro.org Interestingly, rats have at least two transcript variants that lack this domain and instead have unique C-terminal sequences. eneuro.org
Table 3: Conservation of Porf-2/Arhgap39 Protein Domains
| Domain | Function | Conservation Details |
|---|---|---|
| WW Domains | Protein-protein interactions eneuro.org | High sequence similarity between human and Drosophila (84% and 77%) eneuro.org |
| MyTH4 Domain | Conserved sequence in unconventional myosins eneuro.org | Alternative splicing in mice can alter this domain eneuro.org |
| RhoGAP Domain | GTPase activation eneuro.org | High homology between human, rat, and mouse (>86%); 61% homology with Drosophila eneuro.org |
Cross-Species Functional Parallels and Divergences
The structural conservation of Porf-2/Arhgap39 protein domains translates into conserved functions across a wide range of species. Its primary role as a regulator of Rho GTPases, particularly Rac1 and Cdc42, is a central and conserved function. eneuro.org This regulatory activity is fundamental to several key cellular processes. eneuro.org
Functional Parallels:
Neurodevelopment : Porf-2/Arhgap39 plays a pivotal role in the development of the nervous system in multiple species. eneuro.orgnih.gov Studies have implicated it in ganglion and axon tracking in fruit flies and the formation of dendritic spines in the hippocampus of mice. eneuro.org This suggests a conserved role in guiding neural connectivity and shaping synaptic architecture.
Cell Migration : The protein is involved in regulating endothelial cell migration, a crucial process in angiogenesis. eneuro.org
Essential for Life : The critical nature of this gene is highlighted by the fact that its loss in mice results in an embryonic lethal condition, demonstrating its indispensability for normal development. eneuro.orgnih.gov
Functional Divergences: While core functions are conserved, the variations in gene structure and the existence of different transcript isoforms suggest potential for species-specific roles or regulation.
Transcript Variants : The presence of transcript variants in the rat that lack the RhoGAP domain indicates that the protein may have functions independent of its GTPase-activating activity in this species. eneuro.org These alternative forms could participate in different signaling pathways.
Expression Regulation : The expression of Porf-2/Arhgap39 is known to be regulated by factors like age and hormones in rats, with specific patterns in the brain and testes. nih.govnih.gov This complex, tissue-specific regulation may differ across species, leading to functional nuances. For example, hormonal regulation by estrogen and progesterone (B1679170) has been observed in the rat brain, influencing RNA levels in areas like the preoptic area and hippocampus. eneuro.org
Advanced Experimental Methodologies for Investigating Preoptic Regulatory Factor 2 Porf 2 /arhgap39
Genetic Manipulation and Gene Editing Strategies in Model Organisms
Genetic manipulation in model organisms provides a powerful approach to understanding the in vivo functions of a specific gene. By either reducing, eliminating, or altering the expression of Porf-2/Arhgap39, researchers can observe the resulting phenotypic changes, thereby inferring the gene's biological role.
Gene knockout and knockdown techniques are fundamental for studying loss-of-function phenotypes. Knockdown refers to the temporary reduction of gene expression, often achieved using RNA interference, while knockout involves the permanent deletion of a gene from the organism's genome, commonly utilizing technologies like CRISPR-Cas9.
Research in breast cancer has utilized small interfering RNA (siRNA) to knockdown the expression of ARHGAP39. In studies involving MDA-MB-231 and CAL51 breast cancer cell lines, transfection with specific siRNAs targeting ARHGAP39 led to a significant reduction in its mRNA levels, which was confirmed by quantitative RT-PCR. The functional consequences of this knockdown were a dramatic decrease in cell proliferation, migration, and invasion capabilities nih.gov.
In the context of hepatocellular carcinoma (HCC), knockdown of ARHGAP39 in HCC cells was shown to decrease the expression of immune-related chemokines, providing insights into its role in the tumor microenvironment.
Conversely, CRISPR-Cas9 gene editing has been employed to create complete gene knockouts. In murine hepatocellular cancer cell lines (Hepa1-6 and Hepa-1c1c7), CRISPR-Cas9 was used to target and ablate exon 2 of the Arhgap39 gene. The successful knockout was verified by genotyping PCR and immunoblotting. Phenotypically, the loss of Arhgap39 resulted in a noticeable increase in the migratory and invasive potential of these cancer cells nih.govnih.gov.
Studies on neural stem cells (NSCs) have also employed knockdown strategies. In the C17.2 mouse cerebellar multipotent cell line, knocking down Porf-2 expression led to increased proliferation and a decrease in drug-induced apoptosis, highlighting its role in NSC homeostasis nih.gov.
| Method | Model System | Key Findings | Reference |
|---|---|---|---|
| siRNA Knockdown | MDA-MB-231 & CAL51 Breast Cancer Cells | Reduced cell proliferation, migration, and invasion. | nih.gov |
| CRISPR-Cas9 Knockout | Hepa1-6 & Hepa-1c1c7 Murine HCC Cells | Increased cell migration and invasion potential. | nih.govnih.gov |
| Knockdown | C17.2 Neural Stem Cells | Increased proliferation and decreased drug-induced apoptosis. | nih.gov |
Transgenic animal models, where the genome has been artificially altered, are indispensable for studying gene function in the context of a whole organism. These models can be designed to overexpress, conditionally express, or lack a specific gene.
A key transgenic model for studying Porf-2/Arhgap39 is the conditional knockout mouse nih.gov. Researchers have created Arhgap39fl/fl mice, in which the Arhgap39 gene is flanked by loxP sites ("floxed"). These mice can be crossed with other transgenic mice that express Cre recombinase in a tissue-specific manner. The Cre recombinase recognizes the loxP sites and excises the intervening gene, leading to a knockout of Arhgap39 only in the desired tissue.
For example, to investigate the role of Arhgap39 in the spontaneous development of hepatocellular carcinoma, Arhgap39fl/fl mice were crossed with mice carrying KrasLSL-G12D and p53fl/fl alleles, along with an albumin-Cre recombinase transgene. In this model, Cre recombinase is expressed specifically in liver cells (hepatocytes), leading to the simultaneous activation of the oncogenic KrasG12D allele and the deletion of the tumor suppressor p53, as well as the knockout of Arhgap39. This sophisticated model allows for the study of Arhgap39's contribution to liver tumorigenesis in a controlled genetic background nih.goveneuro.org.
Transcriptional and Gene Expression Profiling Techniques
Analyzing the expression pattern of a gene—where, when, and at what level it is transcribed—is crucial to understanding its function. Various molecular biology techniques are used to detect and quantify Porf-2/Arhgap39 mRNA.
Northern blotting is a classic technique used to detect specific RNA sequences in a sample. It allows researchers to determine the size and abundance of a particular mRNA transcript. The process involves separating RNA samples by size via gel electrophoresis, transferring them to a membrane, and then detecting the target mRNA using a labeled hybridization probe complementary to the sequence of interest.
Early research into Porf-2/Arhgap39 utilized Northern blot analysis to investigate its expression in the brains of male rats. These studies revealed that the gene produces multiple RNA transcripts with tissue-specific expression patterns and that alternative splicing is influenced by hormonal factors. Specifically, experiments involving hypophysectomy (removal of the pituitary gland) and castration demonstrated that both pituitary and testicular factors can affect the alternative splicing of Arhgap39/Porf-2 mRNA transcripts in brain regions such as the preoptic area (POA), mediobasal hypothalamus (MBH), and cerebral cortex thermofisher.com. This provided the first evidence of hormonal regulation of Arhgap39/Porf-2 gene expression thermofisher.com.
Nuclease protection assays (NPAs), including RNase protection and S1 nuclease assays, are a highly sensitive method for detecting and quantifying specific RNA molecules in a complex mixture of total cellular RNA researchgate.net. The technique involves the hybridization of a labeled antisense RNA or DNA probe to the target mRNA in solution. Following hybridization, nucleases that specifically degrade single-stranded nucleic acids are added, digesting any unhybridized probe and sample RNA. The remaining double-stranded, "protected" probe-target hybrids are then separated by gel electrophoresis and visualized researchgate.netnih.gov.
NPAs offer several advantages, including high sensitivity and the ability to detect multiple RNA targets simultaneously by using probes of different lengths researchgate.net. They are also effective for mapping the start and end points of transcripts and intron/exon boundaries nih.gov. While there is no specific literature detailing the use of nuclease protection assays in the study of Porf-2/Arhgap39, this technique is well-suited for precisely quantifying its various splice variants, which are known to be regulated by hormonal factors thermofisher.com.
In Situ Hybridization (ISH) is a powerful technique that allows for the localization of specific nucleic acid sequences within the cellular and tissue context. By applying a labeled complementary probe to a tissue section, researchers can visualize the spatial distribution of a target mRNA, revealing which specific cells or anatomical regions express the gene. Given that Porf-2 was named for its discovery in the preoptic area of the hypothalamus, ISH is a particularly relevant technique for mapping its precise expression within this and other brain regions. Studies have used ISH to validate the location of various neuronal clusters defined by single-cell RNA sequencing in the hypothalamic preoptic region eneuro.org.
Quantitative Polymerase Chain Reaction (qPCR) , also known as real-time PCR (RT-PCR), is a highly sensitive and widely used technique for quantifying gene expression. It measures the amount of a specific mRNA by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a PCR reaction that is monitored in real time using fluorescent dyes.
Protein Expression, Localization, and Interaction Analysis
Advanced methodologies are crucial for elucidating the molecular functions of Preoptic Regulatory Factor 2 (Porf-2), also known as Rho GTPase Activating Protein 39 (Arhgap39). These techniques facilitate the detailed analysis of its expression patterns, subcellular localization, and its dynamic interactions with other proteins, which collectively govern its cellular activities.
Western Blotting and Immunofluorescence
Western blotting and immunofluorescence are fundamental techniques used to investigate the expression and localization of Porf-2/Arhgap39.
Western Blotting is employed to quantify the expression levels of Arhgap39 protein in various cell and tissue lysates. This method has been utilized to demonstrate that Arhgap39 is differentially expressed in certain pathological conditions. For instance, studies have shown that Arhgap39 protein expression is upregulated in breast cancer tissues compared to normal tissues nih.gov. Analysis of protein extracts from different cell lines allows for a comparative assessment of Arhgap39 protein abundance. For example, Western blot analysis has confirmed the presence of Arhgap39 in murine B lymphocyte (A20) cell lysates. The technique is also critical for validating the successful knockdown or overexpression of the Arhgap39 gene in cellular models by confirming the corresponding decrease or increase in protein levels.
Immunofluorescence provides spatial information, allowing for the visualization of Arhgap39's subcellular localization. Studies using this technique have revealed that Arhgap39 is predominantly found in the cytosol, with additional localization observed in the nucleoplasm and along microtubules nih.gov. In neural stem cells (NSCs), co-immunofluorescence with the NSC marker Nestin has shown that Porf-2 is highly and specifically expressed within these cells, both in cultured neurospheres and in the hippocampus in vivo nih.gov. This localization is consistent with its role in regulating cellular morphology and migration, processes that are heavily dependent on cytoskeletal dynamics and signaling events occurring in these compartments.
| Technique | Application for Arhgap39 | Key Findings | Cell/Tissue Types |
| Western Blotting | Quantifying protein expression levels. | Upregulated in breast cancer tissues; detected in various cell lines. | Human breast cancer tissue, murine A20 cells, neural stem cells. |
| Immunofluorescence | Determining subcellular localization. | Primarily cytosolic; also found in the nucleoplasm and on microtubules. Co-localizes with NSC markers. | Breast cancer cells, neural stem cells. |
Co-immunoprecipitation and Mass Spectrometry for Interaction Mapping
To understand the function of Arhgap39 as a Rho GTPase-activating protein, it is essential to identify its binding partners. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful approach for mapping these protein-protein interactions.
Co-IP experiments are designed to isolate Arhgap39 and its bound interacting proteins from a cell lysate. This complex is "pulled down" using an antibody specific to Arhgap39. The interacting proteins are then identified using mass spectrometry. This methodology has been pivotal in confirming Arhgap39's role as a regulator of the Rho family of small GTPases.
Research has shown that Arhgap39 functions as a GTPase-activating protein for Rac and Cdc42 biorxiv.org. In vitro GTPase assays have demonstrated that purified Arhgap39 recombinant protein facilitates the hydrolysis of GTP on RhoA and Rac1, confirming its GAP activity towards these specific GTPases nih.govsinica.edu.tw. Further studies have revealed a sequential interaction mechanism where Arhgap39 interacts with key regulators of the actin cytoskeleton. It has been shown to bind to the Wiskott-Aldrich syndrome protein (WASP)-family verprolin-homologous protein (WAVE) complex to inactivate Rac, and subsequently interacts with mammalian Diaphanous-related (mDia) formins to inactivate Cdc42 biorxiv.org. These specific interactions place Arhgap39 at a critical node for coordinating lamellipodia and filopodia dynamics at the leading edge of migrating cells biorxiv.org.
| Interacting Protein | Method of Detection | Functional Consequence of Interaction |
| RhoA | In vitro GTPase Assay | Arhgap39 stimulates GTP hydrolysis on RhoA. nih.govsinica.edu.tw |
| Rac1 | In vitro GTPase Assay, GST-Pulldown | Arhgap39 stimulates GTP hydrolysis on Rac1, leading to its inactivation. biorxiv.orgnih.govsinica.edu.tw |
| Cdc42 | GST-Pulldown | Arhgap39 inactivates Cdc42. biorxiv.org |
| WAVE complex | Co-localization studies | Arhgap39 binds to the WAVE complex to regulate Rac activity. biorxiv.org |
| mDia2 | Co-localization studies | Arhgap39 binds to mDia2 to regulate Cdc42 activity. biorxiv.org |
In Vitro and Ex Vivo Cellular Assays
A variety of cellular assays are employed to functionally characterize the role of Porf-2/Arhgap39 in fundamental cellular processes, particularly within the context of the nervous system and disease states.
Neurosphere Formation Assays for Neural Stem Cell Proliferation
The neurosphere formation assay is a gold-standard in vitro method for assessing the self-renewal and proliferation capabilities of neural stem cells (NSCs). This assay has been instrumental in defining the role of Porf-2 as an inhibitor of NSC proliferation nih.govnih.gov. In this assay, NSCs are cultured in serum-free media with growth factors, where they proliferate to form floating, spherical colonies known as neurospheres. The number and size of these neurospheres are indicative of the proliferative capacity of the founding stem cells.
Studies have demonstrated that overexpression of Porf-2 in cultured primary hippocampal NSCs leads to a significant reduction in both the size and number of neurospheres formed compared to control cells nih.gov. This inhibitory effect on proliferation is dependent on the protein's GAP domain nih.govnih.gov. These findings from neurosphere assays, corroborated by other methods like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assays, confirm that Porf-2 acts as a negative regulator of NSC proliferation both in vitro and in vivo nih.govnih.gov.
| Experimental Condition | Assay | Result | Conclusion |
| Porf-2 Overexpression | Neurosphere Formation | Decreased number and size of neurospheres. nih.gov | Porf-2 inhibits NSC proliferation. nih.govnih.gov |
| Overexpression of Porf-2 without GAP domain | Neurosphere Formation | No significant change in neurosphere formation. nih.govnih.gov | The GAP domain is essential for the inhibitory function of Porf-2. nih.govnih.gov |
Cell Migration and Apoptosis Assays
Arhgap39 plays a significant role in modulating cell migration and apoptosis, functions that have been extensively studied using various in vitro assays.
Cell Migration and Invasion Assays , such as the Transwell assay (also known as the Boyden chamber assay) and wound healing ("scratch") assays, are used to quantify the migratory and invasive potential of cells. In the context of cancer biology, studies have shown that knockdown of Arhgap39 in murine hepatocellular cancer cells leads to a noticeable increase in their migratory and invasive capabilities nih.gov. Conversely, in breast cancer cell lines, Arhgap39 has been shown to facilitate cell proliferation, migration, and invasion nih.gov. These seemingly contradictory roles highlight the context-dependent function of Arhgap39 in different cellular environments.
Apoptosis Assays are used to measure the rate of programmed cell death. Arhgap39 has been identified as a regulator of apoptosis eneuro.orgnih.gov. Its function as a pro-apoptotic factor has been noted, suggesting its involvement in pathways that control cell survival and turnover eneuro.org. The precise mechanisms and the cellular contexts in which Arhgap39 exerts its pro-apoptotic effects are areas of ongoing investigation.
Reporter Gene Assays for Pathway Activation
Reporter gene assays are used to measure the activity of specific signal transduction pathways. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) linked to a transcriptional response element that is recognized by the key transcription factor of the pathway of interest.
The role of Porf-2/Arhgap39 in inhibiting NSC proliferation has been mechanistically linked to its modulation of the Wnt/β-catenin signaling pathway nih.govnih.gov. While direct TCF/LEF reporter assays for Arhgap39 are not extensively documented, the key downstream event of this pathway—the nuclear translocation of β-catenin—has been thoroughly investigated. Western blot analysis of nuclear and cytoplasmic fractions has shown that overexpression of Porf-2 in NSCs significantly suppresses the amount of β-catenin in the nucleus nih.gov. This prevents β-catenin from co-activating TCF/LEF family transcription factors, thereby inhibiting the expression of Wnt target genes that promote proliferation.
Conversely, investigations into other classical pathways involved in NSC proliferation, such as the PTEN/PI3K/Akt pathway , have shown that Porf-2 does not affect the phosphorylation status of key proteins like PTEN, PI3K, or Akt in neural stem cells nih.govfrontiersin.org. This indicates a degree of specificity in the signaling pathways modulated by Porf-2 in this cellular context.
| Signaling Pathway | Method of Analysis | Effect of Porf-2/Arhgap39 Overexpression in NSCs |
| Wnt/β-catenin | Western Blot of nuclear/cytoplasmic fractions | Decreased nuclear β-catenin levels. nih.gov |
| PTEN/PI3K/Akt | Western Blot for phosphorylated proteins | No change in the phosphorylation of PTEN, PI3K, or Akt. nih.govfrontiersin.org |
Utilization of Specific Animal Models in Porf-2/Arhgap39 Research (e.g., Rat, Mouse, Drosophila)
The investigation of this compound (Porf-2), also known as Rho GTPase Activating Protein 39 (Arhgap39), has been significantly advanced through the use of various animal models. These models, ranging from rodents to insects, have provided crucial insights into the physiological and pathological roles of this protein. The majority of research findings concerning Porf-2/Arhgap39 have been derived from studies utilizing rats, mice, and the fruit fly, Drosophila melanogaster. eneuro.orgnih.gov
Rat Models: Foundational Insights into Neuronal Expression and Regulation
The initial identification of Porf-2 occurred in the central nervous system (CNS) of rats in 1990. eneuro.orgnih.gov Subsequent research in rat models has been instrumental in elucidating the fundamental characteristics of Porf-2/Arhgap39 expression and its regulation within the brain.
Detailed Research Findings:
Neuronal Localization: Early studies established that Porf-2/Arhgap39 mRNA is predominantly localized to neurons within the rat brain. eneuro.org This foundational finding directed subsequent research towards understanding its role in neuronal function.
Regulation by Intrinsic and Extrinsic Factors: Investigations using rat models have demonstrated that the expression of Porf-2/Arhgap39 is not static but is dynamically regulated by several factors, including age, sex, and circulating gonadal steroids. eneuro.org These regulatory mechanisms have been observed in key brain regions associated with complex behaviors and physiological processes, such as the hippocampus, hypothalamus, and cerebral cortex. eneuro.org
Hormonal Influence: In adult rats, the expression of Porf-2/Arhgap39 is responsive to variations in gonadal hormones in both males and females. eneuro.org For instance, in ovariectomized female rats, treatment with estradiol (B170435) alone leads to an increase in Porf-2/Arhgap39 RNA levels in the preoptic area and hippocampus. eneuro.org Conversely, progesterone (B1679170) treatment upregulates its expression in the preoptic area and cerebral cortex. eneuro.org The combination of estradiol and progesterone results in an increase in the hippocampus but a decrease in the preoptic area and cortex. eneuro.org
Neurodevelopmental and Functional Roles: Research in rats has implicated Porf-2/Arhgap39 in a variety of critical neuronal processes, including the regulation of apoptosis, cell migration, neurogenesis, and the morphology of dendritic spines in the cerebrum and hippocampus. eneuro.orgnih.gov These findings underscore its pivotal role in neurodevelopment, as well as in learning and memory. eneuro.orgnih.gov
Regulation of Porf-2/Arhgap39 mRNA Expression by Gonadal Steroids in Ovariectomized Female Rats
| Brain Region | Estradiol (E2) Alone | Progesterone (P4) Alone | E2 + P4 Combination |
|---|---|---|---|
| Preoptic Area (POA) | Increased | Increased | Decreased |
| Hippocampus | Increased | No Change | Increased |
| Cerebral Cortex | No Change | Increased | Decreased |
| Mediobasal Hypothalamus (MBH) | No Change | No Change | No Change |
Mouse Models: Genetic Manipulation to Uncover Essential Functions
Mouse models have been indispensable for investigating the genetic function of Porf-2/Arhgap39 through targeted gene manipulation techniques. These studies have revealed the critical importance of this gene for embryonic development and have also shed light on its role in disease contexts such as cancer.
Detailed Research Findings:
Embryonic Lethality of Knockout: A key finding from mouse models is that the complete loss of the Arhgap39/Porf-2 gene results in an embryonic lethal phenotype. eneuro.orgnih.gov This demonstrates that Porf-2/Arhgap39 is essential for normal embryonic development.
Conditional Models for Deeper Investigation: The development of conditional knockout mouse models for Arhgap39 offers a powerful tool for future research. These models allow for the targeted deletion of the gene in specific cell types or at particular developmental stages, which will be crucial for dissecting its multifaceted roles in different tissues and at different times, thereby circumventing the issue of embryonic lethality.
Phenotypes Observed in Arhgap39 Mouse Models
| Model Type | Genetic Modification | Key Phenotype/Finding |
|---|---|---|
| Constitutive Knockout | Complete deletion of the Arhgap39 gene | Embryonic lethality |
| Cancer Cell Line Knockout (CRISPR-Cas9) | Deletion of Arhgap39 in murine hepatocellular carcinoma cells | Increased cell migration and invasion |
| Spontaneous Cancer Model | Conditional deletion of Arhgap39 in the context of Kras and p53 mutations | No significant effect on tumor progression or survival |
Drosophila melanogaster Models: Insights into Conserved Molecular Pathways
The fruit fly, Drosophila melanogaster, serves as a powerful model for genetic studies due to its rapid life cycle and the high degree of conservation of fundamental biological pathways with vertebrates. Research on the Drosophila ortholog of Porf-2/Arhgap39 has provided specific insights into its molecular function in the context of neuronal development.
Detailed Research Findings:
Ortholog Identification and Function: The Drosophila ortholog of Porf-2/Arhgap39 is known as Arhgap93B. Studies have shown that Arhgap93B plays a crucial role in axon guidance, a fundamental process in the development of the nervous system.
Mechanism of Action in Axon Guidance: Research has demonstrated that the WW domains of the Drosophila protein bind to the Slit receptor, Roundabout (Robo). This interaction is critical for mediating Slit-directed midline repulsion of CNS axons.
Regulation of Rho GTPases: Arhgap93B functions as a GTPase-activating protein (GAP) for Rac1. By inactivating RacGTP, it facilitates the repulsive guidance cues necessary for proper axonal navigation. This GAP activity has been shown to be conserved, as the human Porf-2/Arhgap39 GAP domain can also effectively stimulate the hydrolysis of GTP by Rac1.
Role of Porf-2/Arhgap39 Ortholog in Drosophila
| Ortholog | Interacting Protein | Downstream Target | Cellular Process |
|---|---|---|---|
| Arhgap93B | Roundabout (Robo) receptor | Rac1 (inactivation) | Axon midline repulsion |
Theoretical Frameworks and Future Directions in Preoptic Regulatory Factor 2 Porf 2 /arhgap39 Research
Unexplored Functional Contributions and Physiological Relevance
While Porf-2/Arhgap39 is highly expressed in the brain, it is also found distributed throughout the body, hinting at physiological roles beyond the nervous system, such as in morphogenesis and oncogenesis. eneuro.orgnih.gov The embryonic lethality observed in global knockout mice underscores its essential role in development but also presents a barrier to studying its function in adult organisms, leaving many potential roles unexplored. eneuro.orgnih.gov
Future research directions include investigating its specific contributions to the functions of the preoptic area of the hypothalamus, from which its original name was derived. nih.gov This brain region is a critical hub for regulating sleep, thermoregulation, and social behaviors, including parenting and mating. nih.govmdpi.com Given that Porf-2/Arhgap39 expression levels change with age and are subject to hormonal regulation, its role in brain maturation, aging, and sex-specific physiological processes warrants deeper investigation. eneuro.orgnih.gov Its involvement in inhibiting cell proliferation and promoting apoptosis in neural stem cells suggests a potential, yet largely unexplored, role in the pathology of neurodegenerative diseases and cancer. nih.gov Recent findings that link the loss of Arhgap39 to increased cell migration and invasion in certain cancer cells highlight its potential relevance in oncology, although this function appears to be context-dependent. nih.gov
Integrating Porf-2/Arhgap39 within Broader Biological Networks and Systems
A primary goal for future research is to move beyond single-pathway analysis and integrate Porf-2/Arhgap39 into broader biological networks. Its function as a RhoGAP places it as a central node in the Rho GTPase signaling network, which governs a vast array of fundamental cellular processes, including cytoskeletal dynamics, cell division, and gene expression. eneuro.orgmdpi.comfrontiersin.org Understanding the precise spatiotemporal regulation of Porf-2/Arhgap39 activity is key to deciphering how it directs specific cellular outcomes within this complex system.
Systems biology approaches, which combine large-scale computational modeling with experimental validation, will be crucial for mapping the extensive network of interactions involving Porf-2/Arhgap39. biospectrumindia.comlaskerfoundation.org This includes identifying its upstream regulators and downstream effectors to build a comprehensive model of its signaling cascade. In the context of neuroscience, this involves integrating Porf-2/Arhgap39 into the molecular networks that control synaptic plasticity, axon guidance, and neuronal survival. eneuro.orgfrontiersin.org Furthermore, its expression in the preoptic area suggests its integration into neuroendocrine circuits that respond to steroid hormones and regulate complex behaviors, a connection that is currently poorly understood. nih.govnih.govroyalsocietypublishing.org
Development of Novel Methodologies for In Vivo Functional Dissection
The embryonic lethality of global Porf-2/Arhgap39 knockout mice necessitates the use of sophisticated methodologies for in vivo functional analysis. eneuro.orgnih.gov
Key Methodologies for Future Research:
Conditional Knockout Models: The use of tissue-specific and inducible Cre-Lox or similar systems will be essential to bypass embryonic lethality and investigate the function of Porf-2/Arhgap39 in specific cell types (e.g., neurons, glial cells) and at different life stages (e.g., during development vs. in adulthood). nih.gov
CRISPR-Cas9 Gene Editing: This technology allows for precise in vivo editing of the Arhgap39 gene to introduce specific mutations, enabling researchers to study the functional consequences of altering specific protein domains, such as the RhoGAP domain.
Advanced In Vivo Imaging: Techniques like two-photon microscopy can be used in live animals to visualize the real-time effects of Porf-2/Arhgap39 manipulation on subcellular processes, such as dendritic spine dynamics or growth cone motility.
Chemogenetics and Optogenetics: Tools like DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) allow for the selective activation or inhibition of neurons expressing Porf-2/Arhgap39. mdpi.com This enables the precise dissection of the neural circuits it modulates and its specific contribution to behavior.
High-Throughput Functional Genomics: Massively parallel reporter assays (MPRAs) can be employed in vivo to dissect the cis-regulatory elements that control Arhgap39 gene expression, providing insight into how its expression is fine-tuned in different tissues and in response to various stimuli. washington.edu
Theoretical Models for Understanding Porf-2/Arhgap39-Mediated Cellular Processes
Developing theoretical and computational models is crucial for conceptualizing the complex roles of Porf-2/Arhgap39. These models provide a framework for generating testable hypotheses and interpreting experimental data.
The Rho GTPase Molecular Switch Model: The foundational model for Porf-2/Arhgap39 function is the molecular switch paradigm, where Rho GTPases cycle between an active, GTP-bound state and an inactive, GDP-bound state. mdpi.combiorxiv.org Porf-2/Arhgap39 functions as a critical "off-switch" by accelerating the hydrolysis of GTP to GDP, thereby terminating downstream signaling. eneuro.orgnih.gov The dynamic balance between the activity of GAPs like Porf-2/Arhgap39 and activating proteins (GEFs) is thought to determine the precise location and timing of Rho GTPase signaling.
Computational Models of Signaling Networks: Mathematical modeling can be used to simulate the dynamics of the Rho GTPase pathway. By inputting known interaction kinetics and protein concentrations, these models can predict how perturbations in Porf-2/Arhgap39 levels or activity would impact the entire network and ultimately affect cellular behaviors like migration or neurite outgrowth. biospectrumindia.com
Cytoskeletal Dynamics Models: Theoretical frameworks that explain the physics of cytoskeletal remodeling, such as the dendritic nucleation or treadmilling models of actin dynamics, can incorporate the regulatory function of Porf-2/Arhgap39. These models help explain how its GAP activity, by controlling Rac1 and Cdc42, translates into macroscopic changes in cell shape and movement.
Models of Neuronal Development: In neurobiology, conceptual models of axon guidance and synapse formation posit that regulatory proteins like Porf-2/Arhgap39 act as intracellular hubs that integrate external guidance cues and translate them into directed cytoskeletal changes within the growth cone. frontiersin.org
Q & A
Q. What experimental models are most suitable for studying PORF-2's role in neurodevelopment and synaptic plasticity?
Methodological Answer: Utilize in vitro neuronal cultures and transgenic animal models (e.g., rodents) to assess PORF-2 expression via quantitative PCR (qPCR) and in situ hybridization. Functional studies should employ CRISPR/Cas9 knockdown to evaluate changes in dendritic arborization and synaptic protein localization, referencing developmental timelines from hypothalamic gene expression profiles .
Q. How are preoptic neurons classified based on multimodal sensitivity (thermo-, osmo-, gluco-sensitivity) in regulatory functions?
Methodological Answer: Use ex vivo preoptic tissue slices perfused with controlled media to test neuronal firing rates under varying temperatures (32–40°C), osmotic pressures (250–309 mosmol/kg), and glucose concentrations (1.0–5.5 mM). Classify neurons as warm/cold-sensitive or multimodal based on response thresholds, with statistical clustering to differentiate subgroups .
Q. What hormonal regulators influence PORF-2 expression in the hypothalamus?
Methodological Answer: Conduct hormone manipulation experiments (e.g., castration, hypophysectomy, or steroid replacement) in rodent models, followed by RT-PCR or RNA-seq to quantify PORF-2 mRNA levels. Control for circadian variations by standardizing tissue collection times .
Q. Which neuronal pathways link PORF-2-expressing cells to systemic thermoregulation?
Methodological Answer: Combine retrograde tracing with immunohistochemistry to map projections from PORF-2-expressing preoptic neurons to effector regions (e.g., paraventricular nucleus). Validate functional connectivity using optogenetic activation/inhibition paired with core temperature monitoring .
Advanced Research Questions
Q. How can contradictions in neuronal specificity (e.g., multimodal vs. dedicated thermosensitive neurons) be resolved?
Methodological Answer: Apply multivariate regression models to dissociate overlapping responses to thermal, osmotic, and metabolic stimuli. Use calcium imaging in transgenic models to track real-time activity in genetically labeled neuron populations .
Q. What methodological challenges arise when studying PORF-2's role in sleep-wake regulation?
Methodological Answer: Address confounders by performing simultaneous extracellular recordings of MnPO/VLPO neurons during sleep deprivation and recovery sleep. Use adenosine A2A receptor antagonists to isolate PORF-2-mediated pathways from neuromodulatory noise .
Q. How does PORF-2 interact with RhoGAP signaling to modify cell cycle progression in neural stem cells?
Methodological Answer: Employ fluorescence resonance energy transfer (FRET) assays to visualize Rho GTPase activity in PORF-2 knockout models. Pair this with EdU/BrdU labeling to quantify cell proliferation and apoptosis in neurogenic niches .
Q. What computational frameworks integrate PORF-2’s molecular functions with systems-level regulatory networks?
Methodological Answer: Develop Bayesian network models incorporating RNA-seq data from metamorphic studies (e.g., Xenopus brain) and protein-protein interaction databases. Validate predictions using siRNA knockdown and transcriptomic profiling .
Q. How do sex-specific differences in PORF-2 expression impact experimental design?
Methodological Answer: Stratify cohorts by sex and hormonal status (e.g., estrous cycle stage). Use linear mixed-effects models to account for variability in mRNA expression patterns observed in developmental studies .
Q. What ethical and technical considerations apply to longitudinal studies of PORF-2 in neurodegenerative models?
Methodological Answer: Follow NIH preclinical guidelines for animal welfare, including sample size justification and endpoint criteria. Use non-invasive biomarkers (e.g., CSF sampling) to minimize terminal procedures .
Research Design & Data Analysis
How to formulate a PICOT research question for PORF-2’s role in fever pathogenesis?
Methodological Answer: Structure the question as:
- P opulation: Rodent models with LPS-induced fever.
- I ntervention: Preoptic COX-2 inhibition or PGE2 microinjection.
- C omparison: Saline-treated controls.
- O utcome: Hypothalamic Fos activation and body temperature delta.
- T ime: Acute phase (0–6 h post-intervention).
Validate with power analysis and blinded outcome assessment .
Q. What statistical methods address collinearity in multimodal neuronal response data?
Methodological Answer: Apply principal component analysis (PCA) to reduce dimensionality of firing rate datasets. Use LASSO regression to penalize correlated variables (e.g., glucose vs. osmotic responses) and identify dominant predictors .
Tables of Key Findings
| Developmental Stage | PORF-2 Expression Pattern | Hormonal Influence | Citation |
|---|---|---|---|
| Neonatal | Hypothalamus > Testis | GH/IGF-1 dependent | |
| Adult (Intact) | Testis > Preoptic area | Androgen receptor-mediated | |
| Post-castration | Downregulated in hypothalamus | Rescued by testosterone replacement |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
